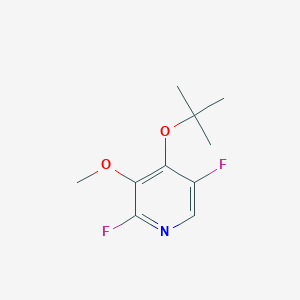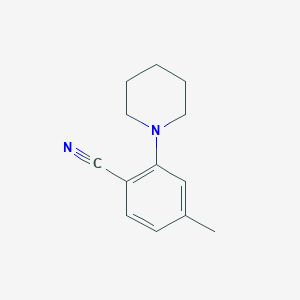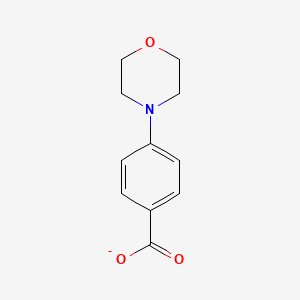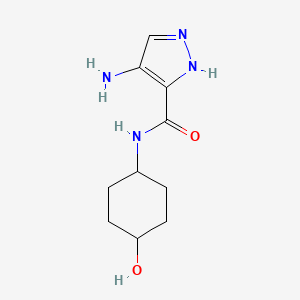
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide is a chemical compound that features a pyrazole ring substituted with an amino group and a carboxamide group, along with a hydroxycyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Hydroxycyclohexyl Group Introduction: The hydroxycyclohexyl group can be introduced through a Grignard reaction or other organometallic methods, where a cyclohexanone derivative reacts with an appropriate organometallic reagent.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N-(4-hydroxycyclohexyl)benzamide: Similar structure but with a benzamide group instead of a pyrazole ring.
4-amino-N-(4-hydroxycyclohexyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to benzamide or sulfonamide derivatives. The pyrazole ring can engage in different types of interactions and reactions, making this compound valuable for various applications.
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c11-8-5-12-14-9(8)10(16)13-6-1-3-7(15)4-2-6/h5-7,15H,1-4,11H2,(H,12,14)(H,13,16) |
Clé InChI |
KZQVBUUBELQHNE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)C2=C(C=NN2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



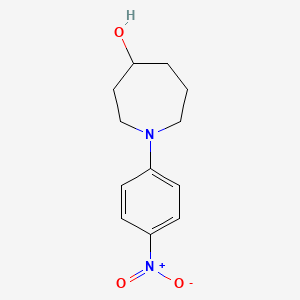
![Methyl 6-bromo-1h-imidazo[4,5-c]pyridin-2-ylcarbamate](/img/structure/B8396304.png)
![4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8396312.png)
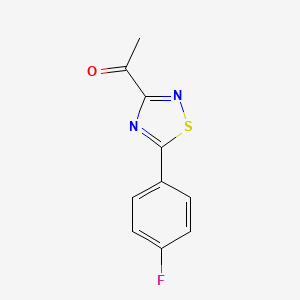
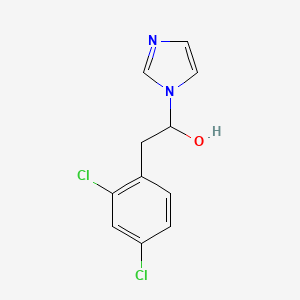
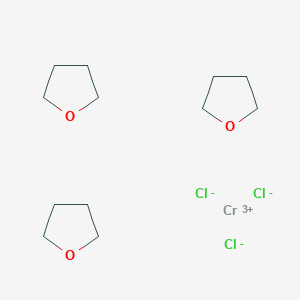
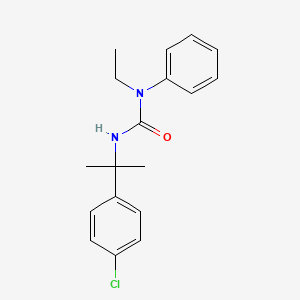
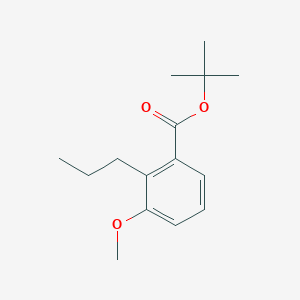
![N-[4-Bromo-2-(1H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide](/img/structure/B8396342.png)
